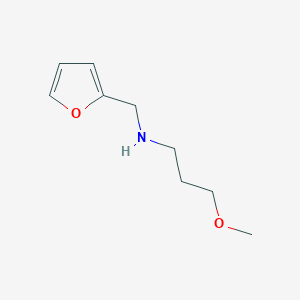
Ácido 2-formilnicotínico
Descripción general
Descripción
2-Formylnicotinic acid is a chemical compound with the molecular formula C7H5NO3 and a molecular weight of 151.12 . It is a solid substance and is used for research purposes .
Synthesis Analysis
The synthesis of 2-Formylnicotinic acid involves several steps. One method involves the use of AcOH and aqueous H2O2 in a multistep reaction . Another method involves heating with Acetanhydride to form 3-Acetoxy-4-aza-phthalid, followed by careful saponification .Molecular Structure Analysis
The linear structure formula of 2-Formylnicotinic acid is C7H5NO3 . The InChI Key is XUEORIGYINRASB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Formylnicotinic acid is a solid substance . It has a molecular weight of 151.12 . . The compound is stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Ácido 2-formilnicotínico: Un análisis exhaustivo de las aplicaciones de la investigación científica
Desarrollo farmacéutico: Los derivados del ácido 2-formilnicotínico se han explorado por su potencial en productos farmacéuticos, particularmente debido a sus propiedades antiinflamatorias y analgésicas. Estos derivados se pueden sintetizar para crear compuestos que pueden usarse en el desarrollo de fármacos para tratar diversas afecciones .
Química analítica: En química analítica, el ácido 2-formilnicotínico se puede utilizar como reactivo o como estándar para la calibración en cromatografía y espectrometría de masas, lo que ayuda en la identificación y cuantificación de mezclas complejas .
Producción biofarmacéutica: El papel del compuesto en la producción biofarmacéutica está relacionado con su posible uso en la síntesis de moléculas más complejas que podrían servir como intermediarios o principios farmacéuticos activos (API) .
Ciencia de baterías avanzadas: La investigación en ciencia de baterías avanzadas ha considerado al ácido 2-formilnicotínico como un componente en el desarrollo de nuevos materiales que podrían mejorar el rendimiento y la seguridad de las baterías .
Estudios de especiación molecular y cristalización: Los estudios han investigado la especiación molecular del ácido 2-formilnicotínico en estados amorfos y sus mecanismos de cristalización, lo cual es crucial para comprender su comportamiento y estabilidad en diversas condiciones .
Síntesis de moléculas complejas: El compuesto se ha utilizado en la síntesis de moléculas complejas, como la síntesis en un solo paso del ácido 2-[(2-carboxifenil)amino]-6-formilnicotínico, que tiene aplicaciones en diversos campos, incluida la química medicinal .
Safety and Hazards
2-Formylnicotinic acid is associated with certain hazards. It has been assigned the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Biochemical Pathways
These pathways involve a series of enzymatic reactions that transform nicotine into various metabolites .
Pharmacokinetics
Pharmacokinetics is a fundamental concept in pharmacology that elucidates how the body interacts with pharmaceutical substances and how these substances influence the body’s response .
Análisis Bioquímico
Biochemical Properties
2-Formylnicotinic acid plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions are crucial for the compound’s role in electron transfer and energy metabolism. The nature of these interactions often involves the binding of 2-Formylnicotinic acid to the active sites of these enzymes, facilitating the transfer of electrons and the subsequent production of energy .
Cellular Effects
2-Formylnicotinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). These effects can lead to changes in gene expression profiles and metabolic fluxes within the cell. Additionally, 2-Formylnicotinic acid has been shown to impact cellular respiration by enhancing the efficiency of the electron transport chain .
Molecular Mechanism
At the molecular level, 2-Formylnicotinic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, it can inhibit certain dehydrogenases, leading to changes in metabolic pathways. Additionally, 2-Formylnicotinic acid can activate transcription factors that regulate gene expression, thereby influencing cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Formylnicotinic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Formylnicotinic acid remains stable under specific conditions but may degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to 2-Formylnicotinic acid in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Formylnicotinic acid in animal models are dose-dependent. At lower doses, the compound has been observed to enhance metabolic activity and improve cellular function. At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without inducing toxicity .
Metabolic Pathways
2-Formylnicotinic acid is involved in several metabolic pathways, including those related to nicotinamide adenine dinucleotide (NAD) biosynthesis and degradation. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are crucial for the synthesis of NAD. These interactions can influence metabolic flux and the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-Formylnicotinic acid is transported and distributed through specific transporters and binding proteins. These include nicotinate transporters that facilitate the uptake and distribution of the compound. The localization and accumulation of 2-Formylnicotinic acid within specific cellular compartments can impact its activity and function .
Subcellular Localization
The subcellular localization of 2-Formylnicotinic acid is influenced by targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles, such as mitochondria, where it can exert its effects on cellular respiration and energy metabolism. These localization mechanisms are essential for the compound’s activity and overall impact on cellular function .
Propiedades
IUPAC Name |
2-formylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-6-5(7(10)11)2-1-3-8-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEORIGYINRASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596903 | |
| Record name | 2-Formylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23590-67-2 | |
| Record name | 2-Formylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid](/img/structure/B1628538.png)

![3,5-dichloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1628541.png)

![5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1628544.png)


![4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B1628547.png)




